![molecular formula C16H9F3N2O3 B2592309 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} CAS No. 339021-22-6](/img/structure/B2592309.png)
1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}” is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been achieved by the Knoevenagel condensation of 3-isochromanone with aromatic aldehydes . This process was improved by microwave irradiation on solid supports in the presence of various catalysts .Molecular Structure Analysis
The molecular formula of “1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}” is C16H8ClF3N2O3. The average mass is 368.7 Da.Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}” such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Silver-Catalyzed Synthesis of Isochromene Derivatives
A study by Mariaule et al. (2014) demonstrated a silver-catalyzed domino hydroarylation/cycloisomerization reaction process using ortho-alkynylbenzaldehydes to produce aryl-functionalized 1H-isochromene with high yields. This method offers an efficient approach to synthesize functionalized isochromene derivatives, highlighting the compound's significance in creating structurally complex molecules with potential applications in material science and medicinal chemistry (Mariaule et al., 2014).
Catalysis and Hydrazone Ligations
Blanden et al. (2011) explored the use of 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations, offering a method for biomolecular labeling at neutral pH and low temperatures. This study underscores the application of hydrazone derivatives in bioconjugation and labeling techniques, which are crucial for biological and biochemical research (Blanden et al., 2011).
Lewis Pair Reactivity of Hydrazone Derivatives
Research by Uhl et al. (2016) on aluminum and gallium hydrazides demonstrated their ability to activate C–H bonds, showcasing the reactivity of hydrazone derivatives in catalyzing chemical transformations. Such findings contribute to the understanding of Lewis pair chemistry and its potential in developing new catalytic processes (Uhl et al., 2016).
Antimicrobial and Antiproliferative Activities
Pahonțu et al. (2017) synthesized and characterized metal complexes with isoniazid-derived hydrazone compounds, demonstrating significant antimicrobial and antiproliferative activities. This research highlights the compound's utility in creating bioactive metal complexes that could lead to the development of new therapeutic agents (Pahonțu et al., 2017).
Nonlinear Optical Properties
Meenatchi et al. (2021) studied the nonlinear optical properties of a hydrazone derivative, emphasizing its potential in photonic and optoelectronic applications. The research demonstrates the compound's relevance in developing materials with high nonlinear optical responses, which are essential for modern technological applications (Meenatchi et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-hydroxy-4-[[3-(trifluoromethyl)phenyl]diazenyl]isochromen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)9-4-3-5-10(8-9)20-21-13-11-6-1-2-7-12(11)14(22)24-15(13)23/h1-8,22H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYGQIOFIZKZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.